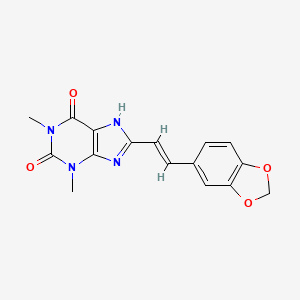

Theophylline, 8-(3,4-(methylenedioxy)styryl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-8-(3,4-Methylenedioxystyryl)theophylline is a synthetic compound that combines the structural features of theophylline and a methylenedioxystyryl group. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the methylenedioxystyryl group may impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,4-Methylenedioxystyryl)theophylline typically involves the following steps:

Starting Materials: Theophylline and 3,4-methylenedioxybenzaldehyde.

Reaction: A condensation reaction between theophylline and 3,4-methylenedioxybenzaldehyde under basic conditions to form the styryl derivative.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,4-Methylenedioxystyryl)theophylline can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the styryl group to a single bond, forming the corresponding ethyl derivative.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of the ethyl derivative.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

Theophylline acts through multiple mechanisms:

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which promotes bronchodilation and anti-inflammatory effects .

- Adenosine Receptor Antagonism : It blocks adenosine receptors (A1, A2A, A2B, and A3), which contributes to its cardiovascular effects and enhances respiratory function by preventing bronchoconstriction .

- Histone Deacetylase Activation : Theophylline activates histone deacetylases, which may inhibit the expression of inflammatory genes, thus providing additional therapeutic benefits in inflammatory diseases .

Therapeutic Applications

Respiratory Diseases

The primary application of Theophylline, including its derivatives like 8-(3,4-(methylenedioxy)styryl)-, is in treating respiratory diseases:

- Chronic Obstructive Pulmonary Disease (COPD) : The compound is effective in managing symptoms by relaxing bronchial smooth muscles and improving airflow .

- Asthma : It is used as an adjunct therapy for asthma management, particularly in patients who do not respond adequately to other treatments .

Immunomodulatory Effects

Recent studies have suggested that theophylline may have immunomodulatory properties that could be beneficial in managing conditions like COVID-19:

- Cytokine Inhibition : Theophylline has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in severe inflammatory responses .

- Matrix Metalloproteinases Suppression : It may suppress matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and inflammation during respiratory infections .

Case Studies

-

Theophylline Toxicity Case Report

A notable case involved a patient who exhibited signs of septic shock due to theophylline toxicity. The patient required intensive care management, demonstrating the importance of monitoring theophylline levels in patients with respiratory conditions. This case highlighted the potential adverse effects associated with high doses of theophylline and emphasized the need for careful dosing and monitoring . -

Therapeutic Efficacy in COVID-19

Another study explored the use of theophylline in patients with COVID-19. Researchers found that it might help reduce inflammation and improve lung function by modulating immune responses. This potential application underscores the relevance of theophylline derivatives in treating emerging respiratory diseases .

Comparative Data Table

| Application Area | Mechanism of Action | Evidence/Case Studies |

|---|---|---|

| COPD | Bronchodilation via phosphodiesterase inhibition | Clinical use as a bronchodilator |

| Asthma | Relaxation of bronchial smooth muscles | Common adjunct therapy |

| Immunomodulation | Inhibition of pro-inflammatory cytokines | Potential benefits in COVID-19 treatment |

| MMP Suppression | Inhibition of matrix metalloproteinases | Linked to reduced tissue remodeling |

| Toxicity Management | Monitoring required due to risk of overdose | Documented cases of toxicity |

Mechanism of Action

The mechanism of action of (E)-8-(3,4-Methylenedioxystyryl)theophylline likely involves interactions with adenosine receptors, similar to theophylline. The methylenedioxystyryl group may enhance its binding affinity or alter its pharmacokinetic properties. The compound may also affect other molecular targets and pathways, such as cyclic AMP (cAMP) signaling.

Comparison with Similar Compounds

Similar Compounds

Theophylline: A bronchodilator used in respiratory diseases.

Caffeine: A stimulant with similar structural features to theophylline.

3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with a methylenedioxy group.

Uniqueness

(E)-8-(3,4-Methylenedioxystyryl)theophylline is unique due to the combination of theophylline and methylenedioxystyryl moieties, which may impart distinct chemical and biological properties compared to its individual components.

Biological Activity

The compound Theophylline, 8-(3,4-(methylenedioxy)styryl)- is a derivative of theobromine and theophylline, both of which are known for their roles in respiratory diseases and as phosphodiesterase inhibitors. This article explores the biological activity of this compound, its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of Theophylline, 8-(3,4-(methylenedioxy)styryl)- can be described as having a methylenedioxy group attached to the styryl position of theophylline. This modification may enhance its biological activity compared to its parent compounds.

Theophylline acts primarily through the following mechanisms:

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which results in bronchodilation and anti-inflammatory effects.

- Adenosine Receptor Antagonism : The compound may also act as an antagonist at adenosine receptors, further contributing to its bronchodilatory effects.

Biological Activity

The biological activities of Theophylline, 8-(3,4-(methylenedioxy)styryl)- are summarized in the following table:

Case Studies and Research Findings

- Respiratory Conditions : A study demonstrated that Theophylline derivatives significantly improved lung function in patients with Chronic Obstructive Pulmonary Disease (COPD), highlighting their potential as therapeutic agents for respiratory disorders .

- Antiviral Properties : Research indicated that Theophylline derivatives could inhibit reverse transcriptase, making them candidates for HIV treatment. This suggests a broader application in antiviral therapies .

- Cancer Research : The compound's ability to act as a chain terminator during DNA replication has been investigated in various cancer cell lines. It was found to effectively inhibit the proliferation of certain cancer types by disrupting their DNA synthesis processes .

Properties

CAS No. |

73908-79-9 |

|---|---|

Molecular Formula |

C16H14N4O4 |

Molecular Weight |

326.31 g/mol |

IUPAC Name |

8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C16H14N4O4/c1-19-14-13(15(21)20(2)16(19)22)17-12(18-14)6-4-9-3-5-10-11(7-9)24-8-23-10/h3-7H,8H2,1-2H3,(H,17,18)/b6-4+ |

InChI Key |

AVFMEQZKKIUQAF-GQCTYLIASA-N |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.